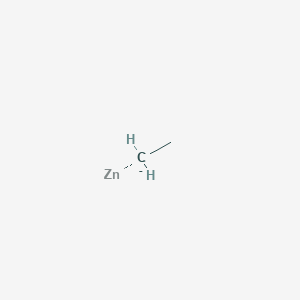

Ethylzinc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylzinc is a compound that combines ethane, a simple hydrocarbon, with zinc, a transition metal. Ethane (C₂H₆) is a colorless, odorless gas that is a major component of natural gas and is used as a feedstock in the petrochemical industry. Zinc (Zn) is an essential trace element involved in various biological processes and is widely used in industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethane can be synthesized by the reduction of ethyl iodide using a zinc-copper couple in alcohol. The chemical equation for this reaction is: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ] Another method involves the Wurtz reaction, where methyl bromide or methyl iodide reacts with sodium in the presence of dry ether to form ethane .

Industrial Production Methods

In industrial settings, ethane is primarily obtained from natural gas through processes such as fractional distillation and cryogenic separation. Zinc-containing catalysts, such as zinc zeolites, are synthesized using hydrothermal methods. For example, a Zn-embedded HZSM-5 crystal catalyst can be prepared by hydrothermal synthesis using preformed Zn/SiO₂ as the silicone source .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylzinc undergoes various chemical reactions, including:

Dehydrogenation: Ethane can be dehydrogenated to form ethylene and hydrogen.

Aromatization: Ethane can be converted to aromatic compounds such as benzene and toluene using zinc-containing zeolites

Common Reagents and Conditions

Dehydrogenation: Typically conducted at high temperatures (around 773 K) and atmospheric pressure using zinc-containing zeolites as catalysts.

Aromatization: Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers are active sites for ethane aromatization.

Major Products

Dehydrogenation: Ethylene (C₂H₄) and hydrogen (H₂).

Aromatization: Aromatic compounds such as benzene (C₆H₆) and toluene (C₇H₈)

Wissenschaftliche Forschungsanwendungen

Ethylzinc has several scientific research applications, including:

Environmental Chemistry: The co-conversion of ethane and carbon dioxide to ethylene and carbon monoxide using zinc-chromium catalysts has been explored as a method to utilize greenhouse gases.

Material Science:

Wirkmechanismus

The mechanism of action of Ethylzinc in catalytic processes involves the activation of ethane molecules at zinc sites within the zeolite structure. Zinc species such as Zn²⁺ and [Zn–O–Zn]²⁺ dimers facilitate the dehydrogenation and aromatization reactions. The presence of Brønsted acid sites in the zeolite enhances the catalytic activity by providing additional sites for proton transfer and stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene;ZINC: Similar to Ethylzinc, ethylene combined with zinc in zeolites is used for catalytic reactions such as aromatization.

Methane;ZINC: Methane combined with zinc in zeolites is studied for its potential in methane dehydroaromatization to produce benzene and hydrogen.

Uniqueness

This compound is unique due to its specific catalytic properties in the dehydrogenation and aromatization of ethane. The combination of zinc species and zeolite structures provides a highly active and selective catalyst for these reactions, making it a valuable compound in the petrochemical industry .

Eigenschaften

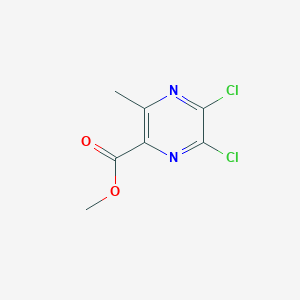

Molekularformel |

C2H5Zn- |

|---|---|

Molekulargewicht |

94.4 g/mol |

IUPAC-Name |

ethane;zinc |

InChI |

InChI=1S/C2H5.Zn/c1-2;/h1H2,2H3;/q-1; |

InChI-Schlüssel |

HIRPBEGJCGOCKI-UHFFFAOYSA-N |

Kanonische SMILES |

C[CH2-].[Zn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(1-methyl-2-propynyl)oxy]acetate](/img/structure/B8376415.png)

![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-4-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8376435.png)

![2-Acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8376451.png)

![2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole](/img/structure/B8376470.png)

![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)